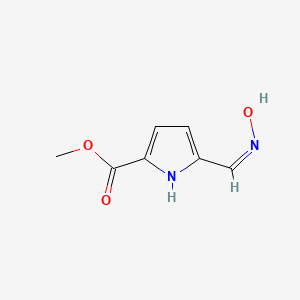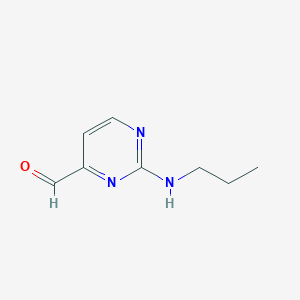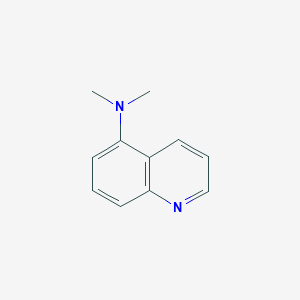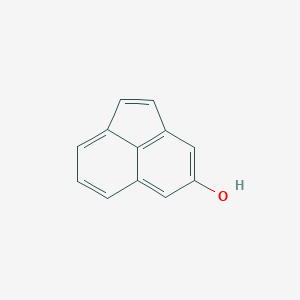
Acenaphthylen-4-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acenaphthylen-4-OL is a derivative of acenaphthylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) attached to the fourth position of the acenaphthylene structure. Acenaphthylene itself is a yellow crystalline solid that is insoluble in water but soluble in organic solvents like ethanol and benzene . The compound is notable for its applications in organic electronics and materials science due to its unique electronic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acenaphthylen-4-OL typically involves the hydroxylation of acenaphthylene. One common method is the oxidation of acenaphthene to acenaphthoquinone, followed by a reduction step to introduce the hydroxyl group . The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or chromium trioxide, and the reduction can be achieved using reagents like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acenaphthylen-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form acenaphthoquinone.
Reduction: The compound can be reduced to form acenaphthene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Acenaphthoquinone.
Reduction: Acenaphthene derivatives.
Substitution: Halogenated, nitrated, and sulfonated acenaphthylenes.
Wissenschaftliche Forschungsanwendungen
Acenaphthylen-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors and materials for optoelectronic devices.
Wirkmechanismus
The mechanism of action of acenaphthylen-4-OL involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. In organic electronics, the compound’s electronic structure and aromaticity play a crucial role in its function as a semiconductor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acenaphthylene: The parent compound, lacking the hydroxyl group.
Acenaphthoquinone: An oxidized derivative with a quinone structure.
Acenaphthene: A reduced form of acenaphthylene.
Uniqueness
Acenaphthylen-4-OL is unique due to the presence of the hydroxyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
111013-09-3 |
|---|---|
Molekularformel |
C12H8O |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
acenaphthylen-4-ol |
InChI |
InChI=1S/C12H8O/c13-11-6-9-3-1-2-8-4-5-10(7-11)12(8)9/h1-7,13H |
InChI-Schlüssel |
JKRUSJXWUPHOHB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




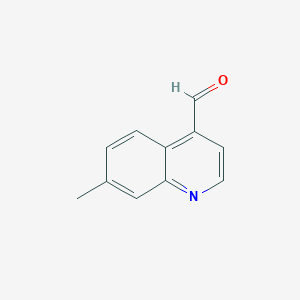

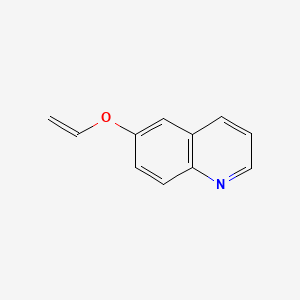
![1,4,9-Triazaspiro[5.5]undecan-3-one](/img/structure/B11916111.png)




